molecular formula C5H10Cl2N2S B1458254 N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride CAS No. 1609403-13-5

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

Cat. No. B1458254
M. Wt: 201.12 g/mol
InChI Key: UNDLNBKOVSAJHM-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H .


Molecular Structure Analysis

The linear formula of “N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is C6 H10 N2 S . 2 Cl H . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms.


Physical And Chemical Properties Analysis

“N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” is a solid at room temperature . Its molecular weight is 215.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Pharmacological Applications

Thiazole derivatives have been extensively studied for their diverse pharmacological activities. They exhibit a wide range of biological effects, including antimicrobial, antitumor, and antidiabetic properties, making them significant in medicinal chemistry. Thiazole-based compounds are often explored for new drug developments due to their structural versatility and biological relevance (Gurpreet Singh et al., 2022). Similarly, benzothiazole compounds have been identified for their antiviral, antimicrobial, and anticancer activities, highlighting the importance of the thiazole ring in drug discovery (M. Bhat and S. L. Belagali, 2020).

Neuroprotective Agents

The search for neuroprotective agents has led to the examination of thiazole derivatives. Chlormethiazole, a thiazole derivative, has been studied for its neuroprotective potential, particularly in the context of stroke and brain injury. Although clinical trials have shown mixed results, the pharmacological profile of chlormethiazole and its action on GABA receptors continue to make it a candidate for further research in neuroprotection (M. J. Wilby and P. Hutchinson, 2006).

Material Science Applications

In material science, thiazole compounds have been explored for their utility in creating advanced materials. Xylan derivatives, for instance, have shown potential in forming biopolymer ethers and esters with specific properties that could be beneficial in drug delivery systems and as additives in various industrial applications (K. Petzold-Welcke et al., 2014).

Safety And Hazards

The safety information for “N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride” indicates that it is classified as Acute Tox. 3 Oral . This means it can be toxic if swallowed. The hazard statements include H301, which means "Toxic if swallowed" . Precautionary statements include P301 + P310, which means "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" .

properties

IUPAC Name

N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDLNBKOVSAJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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